(1R*,4R*)-tert-Butyl N-[4-(pyrimidin-2-ylamino)cyclohexyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of pyrimidine, which is a six-membered heterocyclic organic compound containing two nitrogen atoms . Pyrimidine derivatives often show significant pharmacological activity .
Synthesis Analysis
While specific synthesis information for this compound is not available, pyrimidine derivatives can be synthesized through various methods. For instance, one method involves reactions of certain phenols with N-(4,4-diethoxybutyl)pyrimidin-2-amine .Scientific Research Applications
Histamine H4 Receptor Ligands
Research has shown the synthesis and optimization of 2-aminopyrimidines as ligands for the histamine H4 receptor (H4R), leading to compounds with potent in vitro activity and in vivo anti-inflammatory and antinociceptive effects, highlighting the potential of H4R antagonists in pain management (Altenbach et al., 2008).
Enantioselective Synthesis
The compound has been utilized as an intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, showcasing its importance in the synthesis of nucleoside analogues (Ober et al., 2004).
Stereoselective Synthesis
Efficient stereoselective routes have been developed for preparing stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, demonstrating the compound's role in synthesizing key intermediates for factor Xa inhibitors (Wang et al., 2017).
Cascade Reactions
Photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, developed in laboratory studies, has established new cascade pathways for assembling 3-aminochromones under mild conditions. This method broadens applications for constructing diverse amino pyrimidines (Wang et al., 2022).
Process Development and Scale-Up
The scalable synthesis of related carbamate compounds as intermediates in the manufacture of pharmaceuticals demonstrates the practical applications of these chemical entities in industrial settings, highlighting efficient synthesis techniques and purity achievements (Li et al., 2012).
properties
IUPAC Name |
tert-butyl N-[4-(pyrimidin-2-ylamino)cyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)19-12-7-5-11(6-8-12)18-13-16-9-4-10-17-13/h4,9-12H,5-8H2,1-3H3,(H,19,20)(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKSXOIJYODCTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601162582 |
Source
|
Record name | 1,1-Dimethylethyl N-[cis-4-(2-pyrimidinylamino)cyclohexyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601162582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1628908-24-6 |
Source
|
Record name | 1,1-Dimethylethyl N-[cis-4-(2-pyrimidinylamino)cyclohexyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601162582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.